2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine
Description
2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine is a chemical compound that features a piperidine ring substituted with a fluorine atom and an ethylamine chain
Properties
Molecular Formula |
C9H19FN2 |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-(4-fluoropiperidin-4-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H19FN2/c1-12(2)8-5-9(10)3-6-11-7-4-9/h11H,3-8H2,1-2H3 |
InChI Key |
MMSIGTKSDFHTAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1(CCNCC1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine typically involves the reaction of 4-fluoropiperidine with N,N-dimethylethanamine under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the fluorine atom is replaced by other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the piperidine ring may enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-4-piperidyl)methanol
- Ethyl 2-(4-fluoro-4-piperidyl)acetate
Uniqueness
2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of both a fluorine atom and an ethylamine chain. This combination of features may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
